1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
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Overview
Description
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is a complex organic compound that features both a pyrrolidinone and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidinone ring.
Ethoxylation: The pyrrolidinone derivative is then reacted with ethylene oxide to introduce the ethoxy groups.
Thiolane Ring Formation: The thiolane ring is formed by reacting a suitable thiol with an appropriate alkene under acidic conditions.
Urea Formation: Finally, the ethoxylated pyrrolidinone and the thiolane derivative are coupled using a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new catalysts and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and thiolane groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in bioconjugation.
2,5-Dioxopyrrolidin-1-yl carbonate: Used in the synthesis of polymers and materials.
2,5-Dioxopyrrolidin-1-yl propanoate: Utilized in the development of antibody-drug conjugates.
Uniqueness
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is unique due to the presence of both a pyrrolidinone and a thiolane ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6S/c17-11-1-2-12(18)16(11)5-7-22-6-4-14-13(19)15-10-3-8-23(20,21)9-10/h10H,1-9H2,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXUNUVCDJDPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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